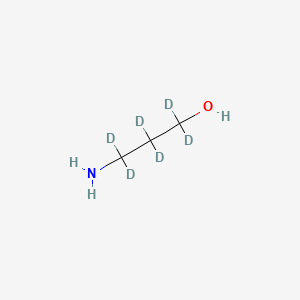

3-Amino-1-propanol-d6

説明

Significance of Deuterium (B1214612) Isotopes in Chemical and Biological Research

Deuterium (²H or D), an isotope of hydrogen with a nucleus containing one proton and one neutron, is a stable and non-radioactive isotope. britannica.com Its increased mass compared to protium (B1232500) (¹H) leads to a number of effects that are invaluable in research. britannica.com

Kinetic Isotope Effects and Mechanistic Elucidation

The replacement of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). unam.mxresearchgate.net The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning more energy is required to break it. nih.gov This difference in bond energy often results in a slower reaction rate for the deuterated compound. britannica.com

The magnitude of the KIE can provide profound insights into the reaction mechanism. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. unam.mx The rate of a reaction involving a C-¹H bond is typically 6–10 times faster than that of a C-²H bond. wikipedia.org Secondary KIEs, which are generally smaller, occur when the labeled atom is not directly involved in bond breaking but is located at or near the reaction center. wikipedia.orgprinceton.edu By measuring and analyzing these effects, chemists can deduce the transition state of a reaction and elucidate complex reaction pathways. researchgate.netnih.gov

Applications in Isotopic Tracer Studies

Deuterium's unique mass makes it an excellent tracer in chemical and biological systems. metrowelding.com Since deuterium behaves chemically similarly to hydrogen, it can be incorporated into molecules and tracked without significantly altering the biological pathways. britannica.com This allows researchers to follow the metabolic fate of a compound, investigate the dynamics of biological processes, and study the distribution of substances within a system. sci-hub.semetrowelding.comnih.gov

Deuterium-labeled compounds, such as those used in deuterated water (D₂O) studies, have been instrumental in understanding metabolism, nutrition, and the water cycle. nih.goviaea.orgzeochem.com In pharmacology, deuterium labeling can be used to monitor drug metabolism and pharmacokinetics. nih.govacs.org

Role in Advanced Spectroscopic Analysis

Deuterium labeling plays a crucial role in various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. unam.mx

In ¹H NMR spectroscopy, the signals from protons can be complex and overlapping, especially in large molecules. jove.comlibretexts.org Since deuterium is "silent" in ¹H NMR, selectively replacing protons with deuterium can simplify the spectra, allowing for clearer interpretation of the remaining signals. jove.com Deuterated solvents are also routinely used in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. acs.orgmeasurlabs.com Deuterium Magnetic Resonance Spectroscopy (DMRS) is a non-invasive technique that can detect deuterated compounds in vivo, offering potential for analyzing uptake, perfusion, and metabolism. plos.org

In mass spectrometry, the mass difference between hydrogen and deuterium allows for easy differentiation between labeled and unlabeled compounds. nih.gov This is particularly useful in quantitative studies and in elucidating fragmentation patterns to determine molecular structures. unam.mx

Rationale for Deuteration of 3-Amino-1-propanol

The specific deuteration of 3-Amino-1-propanol to create 3-Amino-1-propanol-d6 is driven by the unique characteristics of the parent molecule and the advantages conferred by isotopic labeling. theclinivex.comlabmix24.com

Unique Structural Features of 3-Amino-1-propanol

3-Amino-1-propanol is a bifunctional molecule containing both a primary amine and a primary alcohol group. ebi.ac.uknih.gov This structure allows it to participate in a variety of chemical reactions and interactions. It can form both intramolecular and intermolecular hydrogen bonds, leading to the formation of complex aggregates and unique solvation properties. ebi.ac.ukresearchgate.net The flexibility of its three-carbon backbone allows for a balance between intramolecular and intermolecular interactions, which influences its physical and chemical behavior. researchgate.net 3-Amino-1-propanol and its derivatives are important intermediates in the synthesis of various compounds, including pharmaceuticals and materials for RNAi therapeutics. theclinivex.comsigmaaldrich.comgoogle.com

Advantages of Deuterium Labeling for Propane-1,3-diol derivatives

Deuterating propane-1,3-diol derivatives, including 3-Amino-1-propanol, offers several key advantages for research. The introduction of deuterium can enhance the metabolic stability of these molecules by strengthening the C-H bonds, which can be susceptible to enzymatic cleavage. nih.gov This is a valuable strategy in drug development to improve the pharmacokinetic profiles of drug candidates. nih.govacs.org

Furthermore, deuterium-labeled propane-1,3-diol derivatives serve as valuable internal standards for quantitative analysis by mass spectrometry. unam.mx The known mass difference allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices. The deuterated versions are also used in mechanistic studies to probe reaction pathways involving these molecules. researchgate.netnih.gov

The synthesis of deuterated derivatives of related compounds, such as N-alkylated polyamines, has been achieved by methods like exchanging protons next to a nitrile group with D₂O or reducing a nitrile group with LiAlD₄. researchgate.net Similar strategies can be envisioned for the synthesis of this compound.

Research Landscape of Deuterated Amino Alcohols

The field of deuterated amino alcohols is a specialized yet expanding area of chemical research, driven by the unique advantages conferred by isotopic labeling. These compounds are integral to a variety of scientific disciplines, offering insights and solutions that are often unattainable with their non-deuterated analogs.

Current Challenges and Opportunities in the Field

The research landscape for deuterated amino alcohols is characterized by both significant challenges and promising opportunities.

Current Challenges:

Synthesis and Purification: The development of selective and efficient methods for deuterium incorporation into specific molecular positions remains a formidable challenge. nih.gov Achieving high levels of deuteration and isotopic purity often requires specialized and costly starting materials and reagents, such as deuterium gas or deuterium oxide. resolvemass.caorganic-chemistry.org Furthermore, the separation of deuterated compounds from their non-deuterated counterparts can be complex, often necessitating advanced chromatographic techniques. researchgate.netacs.org

Chromatographic Deuterium Effect (CDE): A persistent challenge in the analysis of deuterated compounds is the Chromatographic Deuterium Effect (CDE), where deuterated analytes often elute earlier than their non-labeled counterparts in reverse-phase chromatography. acs.org This can lead to misinterpretation of data in metabolomics and other sensitive analytical applications. acs.org

Predicting Isotope Effects: The magnitude of the kinetic isotope effect (KIE) is not always predictable and depends on the specific metabolic pathway, the enzymes involved, and the substrate. musechem.comnih.gov This variability makes the rational design of deuterated molecules with specific desired properties a complex task.

Opportunities:

Drug Discovery and Development: Deuteration offers a significant opportunity to improve the metabolic stability and pharmacokinetic profiles of drug candidates. nih.gov By replacing hydrogen with deuterium at metabolically vulnerable sites, it is possible to slow down drug metabolism, potentially leading to lower required doses and reduced side effects. nih.govmdpi.com Several deuterated drugs have already been approved, highlighting the potential of this strategy. musechem.com

Mechanistic Elucidation: Deuterated compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. mdpi.comwisc.edu The kinetic isotope effect can provide detailed information about bond-breaking steps in chemical and enzymatic reactions.

Advanced Analytical Standards: The use of deuterated compounds as internal standards in mass spectrometry-based quantitative analysis is a well-established and critical application. resolvemass.ca There is a continuing need for a wider range of high-purity deuterated standards to support research in various fields.

Novel Material Science: Deuterated compounds, including polymers, exhibit altered physical properties that can be exploited in material science. resolvemass.ca These materials are used in applications such as neutron scattering and in the development of advanced manufacturing and nanotechnology. resolvemass.ca

Scope and Objectives of the Research Outline

The primary objective of this research outline is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the scientific and technical aspects of this specific deuterated amino alcohol.

Scope:

This article will exclusively discuss this compound in the context of its:

Introduction within deuterium chemistry.

Role within the broader research landscape of deuterated amino alcohols.

The current challenges and opportunities that define the field of deuterated amino alcohols.

Objectives:

To present a scientifically accurate and detailed profile of this compound.

To explore the current state of research involving deuterated amino alcohols, using this compound as a focal point.

To clearly delineate the challenges that researchers currently face in the synthesis, purification, and application of these compounds.

To highlight the significant opportunities that deuterated amino alcohols present in areas such as medicine, analytical chemistry, and material science.

This article will adhere strictly to the outlined sections and will not include information outside of this defined scope.

Structure

3D Structure

特性

分子式 |

C3H9NO |

|---|---|

分子量 |

81.15 g/mol |

IUPAC名 |

3-amino-1,1,2,2,3,3-hexadeuteriopropan-1-ol |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2,3D2 |

InChIキー |

WUGQZFFCHPXWKQ-NMFSSPJFSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])O |

正規SMILES |

C(CN)CO |

製品の起源 |

United States |

Synthetic Methodologies and Deuterium Isotopic Labeling Strategies for 3 Amino 1 Propanol D6

Advanced Approaches for Deuterium (B1214612) Incorporation at Specific Positions

Achieving site-specific deuteration is paramount for the targeted application of isotopically labeled compounds. Various advanced methods have been developed to introduce deuterium at desired locations within a molecule, offering control over the labeling pattern.

Chemoenzymatic Deuteration Techniques

Chemoenzymatic methods offer a powerful approach for the selective and stereoselective incorporation of deuterium into amino acids and their derivatives. nih.govresearchgate.net These techniques leverage the high specificity of enzymes to catalyze deuteration reactions under mild conditions. While direct chemoenzymatic synthesis of 3-Amino-1-propanol-d6 is not extensively documented, principles from the deuteration of amino acids can be extrapolated. For instance, enzymes like α-oxo-amine synthases and PLP-dependent Mannich cyclases have demonstrated the ability to catalyze the stereoselective α-deuteration of a wide range of L-amino acids using D₂O as the deuterium source. nih.govnih.gov A hypothetical chemoenzymatic route to a deuterated precursor of 3-amino-1-propanol could involve the enzymatic reduction of a deuterated β-amino acid derivative.

Transaminases are another class of enzymes that can be employed for the synthesis of chiral amino alcohols from corresponding hydroxy ketones, achieving high enantiomeric excess. researchgate.net This approach could potentially be adapted for the synthesis of deuterated amino alcohols by using a deuterated amine donor or performing the reaction in a deuterated solvent. The enzymatic synthesis of α-deuterated amino acids has been demonstrated, providing a basis for developing similar methods for other functionalized molecules like amino alcohols. nih.gov

Metal-Catalyzed Deuteration Reactions

Metal-catalyzed reactions are highly effective for the deuteration of organic molecules, including alcohols and amines. mdpi.com Transition metals such as palladium, ruthenium, iridium, and nickel are commonly used to facilitate hydrogen-deuterium exchange (H/D exchange) or reductive deuteration. rsc.orgnih.govresearchgate.net

For amino alcohols, metal catalysts can promote deuteration at positions α and β to the hydroxyl or amino group. For example, iridium complexes have been shown to catalyze the α-selective deuteration of alcohols. rsc.org Ruthenium-pincer complexes are also effective for the α- and β-deuteration of alcohols in the presence of a base and D₂O. rsc.org Palladium on carbon (Pd/C) is a versatile catalyst for H/D exchange reactions and has been used for the regioselective deuteration of amino acids. nih.gov A similar strategy could be applied to 3-amino-1-propanol, potentially leading to deuteration at multiple sites.

| Catalyst System | Substrate Type | Deuteration Position(s) | Key Findings |

| Iridium Complexes | Alcohols | α to hydroxyl group | Achieves α-selective deuteration. rsc.org |

| Ruthenium-Pincer Complexes | Alcohols | α and β to hydroxyl group | Effective in the presence of a base and D₂O. rsc.org |

| Palladium on Carbon (Pd/C) | Amino Acids | Regioselective | Versatile catalyst for H/D exchange. nih.gov |

Hydrogen-Deuterium Exchange Reactions for Amino Alcohols

Hydrogen-deuterium (H/D) exchange is a common and direct method for introducing deuterium into organic molecules. wikipedia.orgmdpi.com This process typically involves reacting the substrate with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. acs.orgresearchgate.net For amino alcohols like 3-amino-1-propanol, both the hydroxyl and amino groups contain labile protons that readily exchange with deuterium in a protic deuterated solvent. wikipedia.org

The non-labile C-H bonds can also undergo H/D exchange under more forcing conditions, often requiring a metal catalyst. mdpi.com Factors such as temperature, pH, and the choice of catalyst can influence the efficiency and regioselectivity of the exchange reaction. mdpi.commdpi.com For instance, platinum catalysts have been used for the selective H/D exchange in aliphatic amines and amino acids. mdpi.com Hydroxyl radical-induced H/D exchange in the presence of dithiothreitol and D₂O has also been shown to be effective for amino acids. nih.gov

| Method | Deuterium Source | Key Features |

| Acid/Base Catalysis | D₂O | Facilitates exchange of labile protons on heteroatoms. mdpi.com |

| Metal Catalysis (e.g., Pt, Pd) | D₂O | Enables exchange of non-labile C-H bonds. nih.govmdpi.com |

| Hydroxyl Radical-Induced Exchange | D₂O | Mediated by sulfhydryl groups for C-H bond deuteration. nih.gov |

Reductive Deuteration Pathways for Amino Alcohols

Reductive deuteration offers another synthetic route to deuterated amino alcohols. This approach typically involves the reduction of a suitable precursor, such as a carbonyl compound or an unsaturated analogue, using a deuterium-donating reducing agent. Common deuterated reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄).

For the synthesis of this compound, a potential precursor could be 3-aminopropanal or a derivative thereof. Reduction of the aldehyde functionality with a deuteride source would introduce deuterium at the C1 position. Alternatively, the reduction of a β-amino ester or carboxylic acid derivative with a strong deuteride reagent could yield the fully deuterated amino alcohol. The choice of reducing agent and reaction conditions is crucial to ensure high deuterium incorporation and avoid unwanted side reactions.

Stereoselective Deuteration Strategies for Analogues

The synthesis of chiral deuterated molecules often requires stereoselective deuteration methods. While 3-amino-1-propanol itself is achiral, the principles of stereoselective deuteration are critical for the synthesis of its chiral analogues, such as 3-amino-1,2-propanediol. chemicalbook.com

Biocatalytic methods are particularly well-suited for stereoselective deuteration. nih.gov For example, PLP-dependent enzymes have been shown to catalyze the stereoselective α-deuteration of a diverse range of L-amino acids. nih.gov Similarly, metal-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines can produce chiral 1,2-amino alcohols with high enantioselectivity, and this methodology could be adapted for deuteration by using a deuterated hydrogen source. acs.org

Ruthenium-catalyzed asymmetric deuteration of α-amidoacrylates is another example of a stereoselective method that could be applied to the synthesis of deuterated amino acid precursors, which can then be converted to chiral deuterated amino alcohols. researchgate.net

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high levels of deuterium incorporation and isotopic purity is essential for the utility of deuterated compounds. rsc.orgnih.gov Several factors can be optimized to maximize the efficiency of deuteration reactions.

The choice of deuterium source is critical. Deuterated solvents like D₂O are common and cost-effective, but their use in H/D exchange reactions can be limited by equilibrium. synmr.in Using a large excess of the deuterated solvent or employing sealed-vessel reactions at elevated temperatures can drive the equilibrium towards higher deuterium incorporation. mdpi.com

The catalyst system, including the metal and any ligands, plays a significant role in both the rate and selectivity of deuteration. rsc.org Optimization of catalyst loading, reaction time, and temperature is necessary to achieve the desired level of deuteration without causing degradation of the starting material or product. mdpi.com

The workup and purification procedures are also important for maintaining isotopic purity. Back-exchange of labile deuterium atoms can occur during purification if protic solvents are used. Therefore, it is often necessary to use deuterated solvents or anhydrous conditions during the workup and isolation of the final product.

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for determining the level of deuterium incorporation and the isotopic purity of the final product. rsc.orgresearchgate.net High-resolution mass spectrometry can be used to accurately determine the distribution of isotopologues, while NMR can provide information on the specific sites of deuteration. researchgate.net

| Parameter | Optimization Strategy | Rationale |

| Deuterium Source | Use of large excess of deuterated solvent (e.g., D₂O) | Drives the equilibrium of H/D exchange reactions towards the deuterated product. wikipedia.org |

| Catalyst System | Screening of different metal catalysts and ligands | Optimizes reaction rate, selectivity, and efficiency. rsc.org |

| Reaction Conditions | Adjustment of temperature, pressure, and reaction time | Balances the rate of deuteration against potential side reactions and degradation. mdpi.commdpi.com |

| Workup and Purification | Use of deuterated or aprotic solvents | Prevents back-exchange of labile deuterium atoms. synmr.in |

Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of deuterated compounds like this compound presents a unique set of challenges. These considerations are critical for ensuring the economic viability and practicality of producing such specialized chemicals for broader applications in research and development nih.govdatahorizzonresearch.com.

A primary hurdle in the scalability of deuterated compound synthesis is the significantly higher cost of deuterium-labeled starting materials and reagents compared to their non-deuterated counterparts simsonpharma.comdatahorizzonresearch.comsynmr.in. Deuterium oxide (D₂O) and deuterium gas (D₂), the fundamental sources of deuterium, are inherently more expensive to produce than their protium (B1232500) equivalents. This elevated cost propagates through the entire synthetic chain, impacting the final price of this compound.

The presence of deuterium in a molecule can also lead to kinetic isotope effects, which may alter reaction rates and equilibria compared to the non-deuterated analogue simsonpharma.comnih.gov. While this effect is the very reason deuterated compounds are valuable in mechanistic studies and for improving drug stability, it can also necessitate adjustments to process parameters during scale-up to maintain optimal reaction efficiency and yield.

The table below summarizes the key scalability challenges associated with the synthesis of this compound.

| Challenge | Description | Impact on Scalability |

| Cost of Deuterated Materials | Deuterium sources (D₂O, D₂) and deuterated precursors are significantly more expensive than their non-deuterated counterparts simsonpharma.comdatahorizzonresearch.comsynmr.in. | Increases the overall production cost, potentially limiting the economic feasibility of large-scale synthesis. |

| Synthesis Complexity | The need for specialized techniques to ensure high isotopic purity and avoid H/D exchange adds complexity to the manufacturing process simsonpharma.comresearchgate.netmdpi.com. | Requires specialized equipment and expertise, potentially increasing capital and operational expenditures. |

| Isotopic Purity Control | Maintaining a high level of deuterium enrichment throughout a multi-step synthesis and purification process can be challenging researchgate.net. | Can lead to lower yields of the desired highly deuterated product and require extensive analytical quality control. |

| Kinetic Isotope Effects | The difference in bond strength between C-D and C-H can alter reaction kinetics, potentially requiring process optimization for large-scale production simsonpharma.comnih.gov. | May necessitate adjustments to reaction times, temperatures, and catalyst loadings to achieve desired conversion and selectivity. |

| Limited Availability of Precursors | The availability of specific deuterated starting materials in large quantities can be limited, posing a supply chain challenge datahorizzonresearch.com. | Can create bottlenecks in production and impact the reliability of the supply chain for large-scale manufacturing. |

Advanced Spectroscopic Characterization and Structural Elucidation of Deuterated Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Analysis

NMR spectroscopy is an indispensable tool for the analysis of deuterated compounds, offering detailed insights into molecular structure and isotopic composition. rsc.orgrsc.org A multi-pronged NMR approach is typically utilized to gain a comprehensive understanding of 3-Amino-1-propanol-d6.

2H NMR for Positional Deuterium Localization and Isotopic Purity Assessment

Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, which has a spin quantum number of I=1. wikipedia.org This technique serves as a definitive method to verify the successful incorporation of deuterium into the target molecule. wikipedia.orgmagritek.com In the ²H NMR spectrum of this compound, signals corresponding to the deuterium atoms at the C1, C2, and C3 positions are expected.

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation based on the known spectrum of the non-deuterated analogue. sigmaaldrich.com For this compound, distinct resonances would be observed for the -CD₂-N, -CD₂-, and -CD₂-O groups, confirming that deuteration has occurred at all three specified carbon positions along the propane backbone.

Furthermore, ²H NMR is a quantitative technique. sigmaaldrich.com By integrating the signals corresponding to the different deuterated positions and comparing them to an internal standard, the isotopic purity can be accurately assessed. The absence of signals at other positions confirms the site-specificity of the labeling.

Table 1: Hypothetical ²H and ¹H NMR Data for this compound This table presents expected NMR data based on the structure. Actual values may vary based on solvent and experimental conditions.

| Position | Group | Expected ¹H Shift (ppm) of Protium (B1232500) Analogue | Expected ²H Shift (ppm) of d6 Analogue | Expected ¹H Shift (ppm) of d6 Analogue (Residual Protium) |

|---|---|---|---|---|

| 1 | -CH₂-O- | ~3.58 | ~3.58 | Signal greatly diminished |

| 2 | -CH₂- | ~1.67 | ~1.67 | Signal greatly diminished |

¹H NMR for Residual Protium Quantification and Deuterium Incorporation Confirmation

While ²H NMR directly observes the incorporated deuterium, ¹H NMR provides complementary information by detecting the remaining, non-exchanged protons (residual protium). The degree of deuterium incorporation is confirmed by the significant reduction or complete disappearance of proton signals at the labeled positions. wikipedia.orgstudymind.co.uk

In the ¹H NMR spectrum of a highly enriched this compound sample, the characteristic signals for the methylene protons at C1, C2, and C3 would be of very low intensity. By integrating these residual signals against the signals of a known internal standard or the non-deuterated protons of the amino (-NH₂) and hydroxyl (-OH) groups, the percentage of deuterium incorporation can be precisely calculated. A combination of quantitative ¹H and ²H NMR provides a robust and accurate determination of isotopic abundance. nih.govwiley.com

¹³C NMR Spectroscopic Insights into Deuterium Isotope Effects

The substitution of hydrogen with deuterium induces predictable changes in the ¹³C NMR spectrum, known as deuterium isotope effects (DIEs). nih.gov These effects are valuable for confirming the locations of deuteration. The primary effects observed are:

Isotope Shifts: Carbons directly bonded to deuterium atoms typically exhibit a small upfield shift (to a lower ppm value) compared to their protonated counterparts. huji.ac.il This shielding effect can also extend over multiple bonds (two-bond, three-bond, and even long-range effects), though the magnitude decreases with distance. nih.govhuji.ac.ilrsc.org

C-D Coupling: Due to the spin (I=1) of the deuterium nucleus, carbons directly attached to deuterium atoms will have their signals split into multiplets. A carbon bonded to a single deuterium (C-D) will appear as a triplet, while a CD₂ group will show a quintet.

Signal Intensity: The intensity of deuterated carbon signals is often significantly lower than that of protonated carbons. This is due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and generally longer relaxation times. olemiss.edu

For this compound, the signals for C1, C2, and C3 would be expected to show these characteristic upfield shifts and splitting patterns, providing unambiguous evidence of deuteration at these sites.

Table 2: Expected ¹³C NMR Isotope Effects for this compound Illustrative data based on general principles of deuterium isotope effects.

| Carbon Atom | Expected Shift (ppm) in Protium Analogue | Expected Shift (ppm) in d6 Analogue | Expected Multiplicity in d6 Analogue |

|---|---|---|---|

| C1 (-CD₂-O) | ~60 | Slightly < 60 | Quintet |

| C2 (-CD₂-) | ~35 | Slightly < 35 | Quintet |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. columbia.edu In the ¹H-¹³C HSQC spectrum of this compound, the absence of cross-peaks for C1, C2, and C3 would provide powerful evidence for the high level of deuteration at these positions.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two to three bonds. columbia.edusdsu.edu HMBC is particularly useful for deuterated molecules as it can establish connectivity through the deuterated carbon skeleton via the remaining protons on the heteroatoms. For example, correlations would be expected between the hydroxyl proton (OH) and C1 and C2, and between the amine protons (NH₂) and C3 and C2. These correlations confirm the fundamental 3-amino-1-propanol structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. sdsu.edu While its utility for the deuterated backbone is limited, it can confirm coupling between the -OH and -NH₂ protons if the exchange rate is slow enough, or with any residual protons on the backbone.

Table 3: Key Expected HMBC Correlations for Structural Confirmation of this compound

| Proton(s) | Correlated Carbon(s) | Information Gained |

|---|---|---|

| Hydroxyl (-OH) | C1, C2 | Confirms the position of the alcohol group at C1. |

Mass Spectrometry (MS) for Isotopic Characterization

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a sample. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Distribution Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the definitive method for assessing isotopic purity and distribution in deuterated compounds. nih.govresearchgate.net Its high mass accuracy and resolving power allow for the clear separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). nih.gov

When analyzing a sample of this compound, HRMS can provide the following:

Accurate Mass Measurement: The measured mass of the molecular ion ([M+H]⁺) will confirm the incorporation of six deuterium atoms.

Isotopic Distribution: The spectrum will show a cluster of peaks corresponding to the different isotopologues present in the sample. The most abundant peak should correspond to the fully deuterated (d6) species. Smaller peaks will represent molecules with fewer deuterium atoms (d5, d4, etc.) as well as the natural abundance of ¹³C. indexcopernicus.com

Table 4: Illustrative HRMS Data for a Batch of this compound Theoretical m/z values for [M+H]⁺ ion. The distribution is hypothetical.

| Isotopologue | Description | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| d0 | No Deuterium | 76.0706 | 0.1 |

| d1 | One Deuterium | 77.0769 | 0.2 |

| d2 | Two Deuteriums | 78.0832 | 0.4 |

| d3 | Three Deuteriums | 79.0894 | 0.8 |

| d4 | Four Deuteriums | 80.0957 | 1.5 |

| d5 | Five Deuteriums | 81.1020 | 5.0 |

| d6 | Six Deuteriums | 82.1083 | 92.0 |

| Calculated Isotopic Purity (d6) | | | 92.0% |

Fragmentation Pattern Analysis for Deuterium Location

The electron ionization (EI) mass spectrum of non-deuterated 3-Amino-1-propanol shows a prominent base peak at m/z 30, which corresponds to the [CH₂NH₂]⁺ ion, formed by alpha-cleavage adjacent to the amino group. nih.govnist.gov Another significant fragment is observed at m/z 31, corresponding to the [CH₂OH]⁺ ion, resulting from cleavage adjacent to the hydroxyl group.

For this compound, where all six hydrogen atoms on the carbon backbone are replaced with deuterium, the fragmentation pattern is expected to shift accordingly. The deuteration at specific positions allows for the precise tracking of fragments. For instance, the alpha-cleavage adjacent to the amino group would result in a fragment ion [CD₂ND₂]⁺ if the amino group hydrogens were also exchanged, or more likely [CD₂NH₂]⁺ if only the carbon-bound hydrogens are deuterated as in this compound. Given the notation "-d6" typically refers to deuteration on the carbon backbone, the fragment corresponding to the base peak would be expected at m/z 32 ([CD₂NH₂]⁺). Similarly, the fragment resulting from cleavage next to the hydroxyl group would be expected at m/z 33 ([CD₂OH]⁺).

The analysis of the mass spectrum of deuterated compounds, when compared to their non-deuterated counterparts, provides unambiguous evidence of the position of the deuterium labels. nih.govscispace.com This is crucial for verifying the success of a deuteration synthesis and for mechanistic studies where tracking specific atoms is necessary.

Table 1: Predicted Mass Spectral Fragmentation of 3-Amino-1-propanol and this compound

| Fragment Ion | Structure | Predicted m/z for 3-Amino-1-propanol | Predicted m/z for this compound |

| Molecular Ion | [C₃H₉NO]⁺ | 75 | 81 |

| Alpha-cleavage (amino) | [CH₂NH₂]⁺ | 30 | 32 ([CD₂NH₂]⁺) |

| Alpha-cleavage (hydroxyl) | [CH₂OH]⁺ | 31 | 33 ([CD₂OH]⁺) |

| Loss of water | [C₃H₇N]⁺ | 57 | 62 ([C₃D₅HN]⁺) |

| Loss of ammonia | [C₃H₆O]⁺ | 58 | 64 ([C₃D₆O]⁺) |

Quantitative Mass Spectrometry for Deuterium-Labeled Compounds

Deuterium-labeled compounds, such as this compound, are widely used as internal standards in quantitative mass spectrometry. scioninstruments.comclearsynth.com The principle behind this application lies in the near-identical chemical and physical properties of the deuterated standard and the non-deuterated analyte. acanthusresearch.com This chemical similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comscispace.com

The key difference between the analyte and the internal standard is their mass. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the two compounds. In a typical quantitative analysis, a known amount of the deuterium-labeled internal standard is added to the sample containing the analyte of interest. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then measured. This ratio is used to calculate the concentration of the analyte in the original sample.

The use of a deuterium-labeled internal standard offers several advantages:

Correction for Sample Loss: Any loss of the analyte during sample preparation steps such as extraction, evaporation, or derivatization will be mirrored by a proportional loss of the internal standard. scioninstruments.com

Compensation for Matrix Effects: In complex biological or environmental samples, other components in the matrix can enhance or suppress the ionization of the analyte. clearsynth.com Since the internal standard is chemically very similar to the analyte, it will experience similar matrix effects, allowing for accurate correction. scioninstruments.com

Improved Precision and Accuracy: By normalizing the analyte signal to the internal standard signal, variations in instrument performance, such as injection volume and detector response, can be compensated for, leading to more precise and accurate quantification. nih.gov

Table 2: Properties of Deuterium-Labeled Internal Standards for Quantitative Mass Spectrometry

| Property | Description |

| Chemical Equivalence | The deuterated standard has nearly identical chemical properties to the analyte, ensuring similar behavior during sample processing and analysis. acanthusresearch.com |

| Mass Difference | The difference in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. clearsynth.com |

| Co-elution | In chromatographic methods like LC-MS, the deuterated standard co-elutes with the analyte, ensuring they experience the same conditions. |

| Isotopic Purity | The internal standard should have a high degree of isotopic enrichment to minimize interference from any unlabeled species. |

Vibrational Spectroscopy (IR and Raman) for Isotopic Effects

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a valuable tool for studying the effects of isotopic substitution on molecular vibrations. ksu.edu.sarsc.org The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable decrease in the vibrational frequency of the corresponding bond. msu.edu This isotopic effect is particularly pronounced for C-H and N-H bonds and can be used to identify the presence and location of deuterium atoms in a molecule like this compound.

Analysis of C-D and N-D Stretching Frequencies

The stretching frequency of a chemical bond is primarily dependent on the masses of the atoms involved and the strength of the bond. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is approximately twice as heavy as hydrogen, the C-D and N-D stretching vibrations will occur at significantly lower frequencies (wavenumbers) than the corresponding C-H and N-H vibrations. msu.edu

C-H vs. C-D Stretching: The C-H stretching vibrations in aliphatic compounds typically appear in the region of 2850-3000 cm⁻¹. researchgate.net Upon deuteration, the C-D stretching vibrations are expected to shift to approximately 2100-2200 cm⁻¹. This significant shift provides a clear spectral window to observe the C-D bonds without interference from C-H stretching absorptions.

N-H vs. N-D Stretching: The N-H stretching vibrations of primary amines are typically observed as two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. aip.orgresearchgate.net Following deuteration of the amino group, the N-D stretching vibrations would be expected to appear in the region of 2400-2600 cm⁻¹.

The analysis of these isotopic shifts in the IR and Raman spectra of this compound can confirm the incorporation of deuterium into the carbon framework and, if applicable, the amino group.

Table 3: Typical Vibrational Frequencies for C-H/C-D and N-H/N-D Bonds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretch (aliphatic) | 2850 - 3000 researchgate.net |

| C-D Stretch (aliphatic) | 2100 - 2200 |

| N-H Stretch (primary amine) | 3300 - 3500 aip.orgresearchgate.net |

| N-D Stretch (primary amine) | 2400 - 2600 |

| O-H Stretch (alcohol) | 3200 - 3600 |

| O-D Stretch (alcohol) | 2400 - 2700 |

Hydrogen/Deuterium Exchange Monitoring by IR Spectroscopy

Infrared spectroscopy is a powerful technique for monitoring hydrogen/deuterium (H/D) exchange reactions in real-time. spectralysbiotech.comcopernicus.org This is particularly relevant for molecules like 3-Amino-1-propanol, which have labile protons on the hydroxyl and amino groups. When a solution of 3-Amino-1-propanol in a non-deuterated solvent is exposed to a source of deuterium, such as D₂O, the protons on the -OH and -NH₂ groups will gradually exchange with deuterium atoms.

This exchange can be monitored by observing the changes in the IR spectrum over time. Specifically, the intensity of the O-H stretching band (around 3200-3600 cm⁻¹) and the N-H stretching bands (around 3300-3500 cm⁻¹) will decrease, while new bands corresponding to the O-D stretch (around 2400-2700 cm⁻¹) and N-D stretches (around 2400-2600 cm⁻¹) will appear and increase in intensity. nih.govresearchgate.net

The rate of H/D exchange can provide valuable information about the accessibility and chemical environment of the exchangeable protons. researchgate.net For example, protons involved in strong hydrogen bonding will exchange more slowly than those that are more solvent-exposed. By analyzing the kinetics of the H/D exchange, insights into the intermolecular and intramolecular interactions of 3-Amino-1-propanol can be gained.

Table 4: IR Spectral Changes During H/D Exchange of 3-Amino-1-propanol

| Vibrational Band | Wavenumber Region (cm⁻¹) | Change Upon H/D Exchange |

| O-H Stretch | 3200 - 3600 | Decrease in intensity |

| N-H Stretch | 3300 - 3500 | Decrease in intensity |

| O-D Stretch | 2400 - 2700 | Increase in intensity |

| N-D Stretch | 2400 - 2600 | Increase in intensity |

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound is not specifically reported, the crystal structure of the non-deuterated 3-Amino-1-propanol has been determined. nih.gov This structure provides a valuable reference for understanding the solid-state conformation and intermolecular interactions of this molecule and its potential deuterated derivatives.

In the solid state, 3-Amino-1-propanol molecules are engaged in an extensive network of hydrogen bonds. The amino group of one molecule acts as a hydrogen bond donor to the hydroxyl group of a neighboring molecule, and the hydroxyl group, in turn, donates a hydrogen bond to the nitrogen atom of another molecule. This head-to-tail hydrogen bonding arrangement leads to the formation of chains or more complex three-dimensional networks.

The crystal structure of a deuterated derivative of 3-Amino-1-propanol would be expected to be very similar to that of the non-deuterated compound. However, subtle differences in bond lengths and angles, as well as in the hydrogen bonding network, may arise due to the isotopic substitution. These differences, although small, can be detected by high-resolution X-ray or neutron diffraction studies. Such studies could provide detailed insights into the influence of deuterium on the solid-state packing and intermolecular forces.

Table 5: Crystallographic Data for 3-Amino-1-propanol (Non-deuterated)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.678 |

| b (Å) | 7.654 |

| c (Å) | 10.234 |

| Z | 4 |

| Data is for the non-deuterated compound and serves as a reference. |

Computational Chemistry and Theoretical Modeling of 3 Amino 1 Propanol D6

Quantum Chemical Calculations (e.g., DFT) for Energetics and Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-Amino-1-propanol-d6. akj.az These methods allow for the computation of the molecule's structure, physical properties, and the energetics of its various forms. akj.az

Studies on similar deuterated amines have shown that deuteration can increase the basicity of the amine group. nih.gov This effect is attributed to the stereochemistry of the molecule, where the zero-point energy of a C-H bond adjacent to an amine nitrogen is lowered. nih.gov While direct computational data for this compound is not extensively available in the provided results, the principles from related studies suggest that similar effects would be observable.

3-Amino-1-propanol can exist in several different spatial arrangements, or conformations, due to the rotation around its single bonds. Computational studies, often employing methods like MP2 and DFT, have been crucial in identifying the most stable conformers of the non-deuterated form. mdpi.comresearchgate.netresearchgate.net These studies consistently show that the most stable conformers are those stabilized by an intramolecular hydrogen bond between the hydroxyl group (O-H) and the amino group (N). mdpi.comresearchgate.netresearchgate.net

For this compound, it is expected that the deuteration would not change the fundamental conformational landscape. The conformers stabilized by the O-H···N intramolecular hydrogen bond would still be the most energetically favorable. mdpi.comresearchgate.net However, the relative energies of the different conformers might be slightly perturbed due to the deuterium (B1214612) isotope effects on the vibrational zero-point energies. Ab initio calculations have shown that for the parent compound, the ground state is stabilized by an O-H···N intramolecular hydrogen bond with an O-N internuclear distance of approximately 2.856 Å. mdpi.com It is anticipated that the deuterated analogue would exhibit a very similar conformational preference.

| Conformer Type | Stabilizing Interaction | Relative Stability | Key Feature |

|---|---|---|---|

| Form I | Intramolecular O-H···N hydrogen bond | Most Stable | Dominant in the gas phase. researchgate.netresearchgate.net |

| Form II | Intramolecular O-H···N hydrogen bond | Second Most Stable | Also present in the gas phase. researchgate.net |

| Form III | Weak Intramolecular N-H···O bond | Less Stable | More relevant in the liquid phase due to intermolecular interactions. researchgate.net |

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By computationally modeling the vibrational modes of this compound, it is possible to predict the frequencies at which the molecule will absorb infrared radiation. These predictions can then be compared with experimental spectra to confirm the molecular structure and identify the presence of specific functional groups and interactions.

For the non-deuterated 3-aminopropanol, computational studies have successfully assigned the vibrational modes, including the characteristic stretches of the O-H and N-H groups. researchgate.netresearchgate.net The presence of an intramolecular hydrogen bond is indicated by a red-shift (a shift to lower frequency) of the O-H stretching vibration. researchgate.net In the case of this compound, the most significant changes in the predicted vibrational spectrum would be the appearance of C-D stretching and bending modes at lower frequencies compared to the corresponding C-H modes in the non-deuterated molecule. The O-H stretching frequency would remain largely unaffected, providing a clear marker for the hydroxyl group.

Molecular Dynamics Simulations for Solvent Interactions and Aggregation

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into dynamic processes such as solvent interactions and aggregation. nih.govuiuc.edu For this compound, MD simulations can model how the molecule interacts with solvent molecules, such as water, and how individual molecules of this compound might interact with each other to form aggregates.

Modeling of Reaction Mechanisms Involving Deuterated Intermediates

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can be used to map out the potential energy surface of the reaction, identify transition states, and calculate activation energies. This information is crucial for understanding the reaction pathways and the role of deuterated intermediates.

For instance, the reaction of 3-amino-1-propanol with carbon dioxide has been studied computationally, revealing the important role of water molecules and the hydroxyl group of the amino alcohol in facilitating proton transfer. rsc.org In a reaction involving this compound, the presence of deuterium at specific positions can be used as a probe to elucidate the reaction mechanism. The kinetic isotope effect, which is the change in reaction rate upon isotopic substitution, can be calculated and compared with experimental data to support or refute a proposed mechanism.

Prediction of Isotopic Fractionation Factors

Isotopic fractionation factors quantify the non-uniform distribution of isotopes between different substances or phases at equilibrium. hawaii.edu Theoretical calculations can be used to predict these fractionation factors, providing insights into a wide range of geochemical and biochemical processes. arxiv.orgajsonline.org

The prediction of isotopic fractionation factors for this compound would involve calculating the vibrational frequencies of both the deuterated and non-deuterated forms of the molecule. The differences in the zero-point energies of the isotopic molecules are the primary cause of equilibrium isotope fractionation. ucla.edu By calculating these differences, it is possible to predict the extent to which deuterium will preferentially partition into this compound relative to other molecules in a given system. While specific calculations for this compound were not found in the provided search results, the methodology for such predictions is well-established. arxiv.org These calculations rely on accurate vibrational frequency predictions from quantum chemical methods like DFT.

Applications of 3 Amino 1 Propanol D6 in Advanced Organic Synthesis and Catalysis

Role as a Deuterium-Labeled Building Block for Complex Molecules

The primary application of 3-Amino-1-propanol-d6 is as a deuterated building block, allowing for the precise introduction of a stable isotope-labeled aminopropanol (B1366323) scaffold into larger, more complex molecular structures. This is particularly useful in fields where isotopic labeling is required for analytical or metabolic studies.

This compound has been identified as a key precursor in the synthesis of specific deuterated heterocyclic compounds and complex functional materials. lookchem.comlabmix24.com Its bifunctional nature, possessing both an amino and a hydroxyl group, allows it to participate in a variety of cyclization and condensation reactions to form heterocyclic rings. A notable application is in the synthesis of deuterated tetrathiafulvalenes (TTF), a class of sulfur-containing heterocyclic compounds known for their optical and electrochemical properties. lookchem.comlabmix24.com By incorporating the d6-labeled aminopropanol backbone, researchers can produce TTF derivatives with specific deuteration patterns.

Another significant application is in the synthesis of deuterated lipid-like materials, often referred to as lipidoids. lookchem.comlabmix24.com These materials are used for the encapsulation and delivery of RNA interference (RNAi) therapeutics. Using this compound in the synthesis allows for the preparation of labeled lipidoids, which can be tracked and studied in biological systems to understand their delivery mechanisms and metabolic fate.

| Target Molecule Class | Description | Significance of Deuteration | Reference |

|---|---|---|---|

| Tetrathiafulvalenes (TTF) | Sulfur-containing heterocycles with unique optical and electrochemical properties. | Allows for the study of structure-property relationships and mechanistic investigation of their electrochemical behavior. | lookchem.com, labmix24.com |

| Lipid-like Materials (Lipidoids) | Synthetic lipids designed for the delivery and encapsulation of RNAi therapeutics. | Enables tracking and metabolic profiling of the delivery vehicle in preclinical studies. | lookchem.com, labmix24.com |

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. The non-deuterated analog, 3-amino-1-propanol, and its derivatives are critical intermediates in the synthesis of various chiral drugs, such as the antidepressant duloxetine. google.com Asymmetric syntheses to produce specific stereoisomers (syn- or anti-) of 1,3-amino alcohols are well-established. nih.gov

This compound serves as an ideal starting material for the preparation of chirally deuterated 1,3-amino alcohol derivatives. By employing established methods of asymmetric synthesis, the prochiral d6-labeled precursor can be transformed into enantiomerically enriched products. These chirally deuterated molecules are of immense value as internal standards in quantitative bioanalytical assays and for studies into the stereospecific metabolism of drugs. While specific literature detailing the asymmetric reduction or alkylation of a substrate derived directly from this compound is limited, its role as a precursor is inferred from the extensive use of its non-deuterated counterpart in synthesizing chiral targets. google.com

Utilization in Asymmetric Synthesis and Chiral Catalysis

Beyond being a building block in the final target molecule, the 3-amino-1-propanol framework is fundamental to the development of tools for asymmetric catalysis, such as chiral auxiliaries and ligands.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct a reaction to form one enantiomer over another. The 1,2- and 1,3-amino alcohol motifs are common structural features in many successful chiral auxiliaries. wur.nlsfu.ca While there are no specific, widely-cited examples of a derivative of this compound being used as a chiral auxiliary, its structure is highly conducive to such an application. A chiral derivative of this compound could theoretically be used to control the stereochemical outcome of reactions such as alkylations or Diels-Alder cycloadditions, with the added benefit of introducing a deuterium (B1214612) label for mechanistic or analytical purposes.

Amino alcohols are highly effective ligands for a variety of metal-catalyzed reactions. mdpi.com The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that creates a defined chiral environment around the metal. The non-deuterated 3-amino-1-propanol has been shown to coordinate to metal centers like zinc(II) in a monodentate fashion via its amino nitrogen. rsc.org Derivatives of amino alcohols are used to create chiral ligands for a wide array of transition metals, including copper, palladium, and rhodium, to catalyze enantioselective reactions. nih.govjyu.fi

This compound is a precursor for synthesizing deuterated chiral ligands. Such ligands are powerful tools for investigating the mechanisms of metal-catalyzed reactions. For instance, if a C-H bond on the ligand is suspected of being involved in the catalytic cycle (e.g., through cyclometalation or agostic interaction), using the d6-labeled ligand and observing a kinetic isotope effect can provide direct evidence for this involvement.

Mechanistic Probes in Synthetic Transformations

The most significant application of isotopically labeled compounds like this compound in fundamental organic chemistry is for the elucidation of reaction mechanisms through the study of the kinetic isotope effect (KIE). princeton.edu The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. utdallas.edu Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, resulting in a "normal" KIE (kH/kD > 1). Conversely, if no KIE is observed (kH/kD ≈ 1), it suggests that the C-H/C-D bond is not broken in the rate-determining step. princeton.edu

By comparing the rate of a reaction involving 3-Amino-1-propanol with that of this compound, chemists can determine whether a C-H bond on the propanol (B110389) backbone is cleaved during the slowest step of the transformation. This technique could be applied to study the mechanisms of reactions such as its coordination to metals, its cyclization to form heterocycles, or its reaction with other molecules like CO2. rsc.orgrsc.org

| Observed KIE (kH/kD) | Interpretation | Mechanistic Implication | Reference |

|---|---|---|---|

| > 1 (Normal KIE) | C-H/C-D bond is broken in the rate-determining step. | Provides evidence for mechanisms involving C-H activation, elimination, or hydrogen transfer from the propanol backbone. | princeton.edu, utdallas.edu |

| ≈ 1 (No KIE) | C-H/C-D bond is not broken in the rate-determining step. | Helps to rule out mechanisms where C-H cleavage at the labeled positions is the key step. | princeton.edu |

| < 1 (Inverse KIE) | A C-H/C-D bond becomes stiffer (stronger) in the transition state than in the ground state. | Often associated with changes in hybridization (e.g., sp2 to sp3) at a carbon atom bearing the deuterium. | princeton.edu |

Elucidation of Reaction Pathways using Kinetic Isotope Effects

The substitution of hydrogen atoms with their heavier isotope, deuterium, in a reacting molecule can lead to a change in the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.orgillinois.edu The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step, particularly whether a specific carbon-hydrogen bond is broken during this step. princeton.edu this compound, with its six deuterium atoms, serves as a valuable probe in such studies.

In the context of organic synthesis, understanding the precise mechanism of a reaction is crucial for optimizing reaction conditions and developing more efficient synthetic routes. For instance, in reactions involving the functionalization of 3-amino-1-propanol, such as N- or O-arylation, the use of its deuterated analogue can help determine the sequence of bond-breaking and bond-forming events. sigmaaldrich.com By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can infer the nature of the transition state. A significant KIE (typically kH/kD > 1) suggests that a C-H bond at the labeled position is broken in the rate-determining step, a primary kinetic isotope effect. princeton.edu Conversely, a small or negligible KIE points to a secondary kinetic isotope effect, where the labeled bond is not broken but its vibrational environment is altered in the transition state. wikipedia.org

Research has shown that 3-amino-1-propanol can be used in the synthesis of various medicinally important compounds. sigmaaldrich.com In the depolymerization of poly(ethylene terephthalate) (PET), 3-amino-1-propanol reacts exclusively at the amino group to form N,N′-bis(3-hydroxypropyl) terephthalamide. mdpi.compreprints.org Utilizing this compound in these reactions would allow for a detailed investigation of the reaction mechanism through KIE studies. For example, in the aminolysis of PET, a KIE study could definitively confirm whether the C-H bonds adjacent to the nitrogen or oxygen are involved in the rate-limiting step of the amide formation.

Investigation of Rate-Determining Steps

The following table outlines hypothetical KIE values and their implications for determining the rate-determining step in a reaction involving 3-amino-1-propanol.

| Reaction Type | Position of Deuteration in this compound | Observed kH/kD | Interpretation of Rate-Determining Step |

| C-H Activation | C1, C2, or C3 | > 2 | C-D bond breaking is part of the rate-determining step. |

| Nucleophilic Substitution (SN2) | C1 | ~1 | C-D bond is not broken in the rate-determining step. |

| Elimination (E2) | C2 | > 2 | C-D bond at the beta position is broken in the rate-determining step. |

This table is for illustrative purposes and actual KIE values would be determined experimentally.

By systematically placing deuterium labels at different positions within the 3-amino-1-propanol molecule, chemists can map out the energetic landscape of the reaction and identify the highest energy barrier, which corresponds to the rate-determining step. This detailed mechanistic insight is invaluable for the rational design of catalysts and the optimization of reaction conditions to improve yield and selectivity.

Development of Novel Deuterium-Labeling Reagents (using this compound as a precursor)

Deuterium-labeled compounds are not only tools for mechanistic studies but also have significant applications in their own right, particularly in pharmaceutical development and as internal standards in analytical chemistry. acs.org this compound, with its stable isotope labels, can serve as a versatile precursor for the synthesis of more complex deuterium-labeling reagents.

The primary amino and hydroxyl functional groups of this compound provide reactive handles for further chemical modification. sigmaaldrich.com For instance, the amino group can be transformed into a variety of other functional groups, such as amides, sulfonamides, or subjected to reductive amination to introduce new alkyl groups. The hydroxyl group can be converted into ethers, esters, or leaving groups for nucleophilic substitution reactions. Each of these transformations would preserve the deuterium labels, allowing for the creation of a library of deuterated building blocks.

An example of a novel deuterium-labeling reagent that could be synthesized from this compound is a deuterated aminooxy reagent. Aminooxy reagents are used for the derivatization of carbonyl compounds for analysis by mass spectrometry. louisville.edu By reacting this compound with a suitable bifunctional reagent, a new aminooxy reagent incorporating the hexadeuterated propyl chain could be developed. This new reagent would introduce a specific mass shift in the derivatized analyte, facilitating its detection and quantification in complex mixtures.

The development of such novel labeling reagents from this compound expands the toolbox available to chemists for a wide range of applications, from metabolic research to environmental analysis. The inherent stability of the C-D bonds ensures that the isotopic label is retained throughout subsequent chemical manipulations and analytical procedures.

Investigative Studies Utilizing 3 Amino 1 Propanol D6 As an Isotopic Tracer

Tracing Biochemical Pathways in Non-Human Biological Systems

Isotopically labeled compounds are indispensable for mapping metabolic networks and understanding biochemical transformations within living organisms. 3-Amino-1-propanol-d6, by virtue of its deuterium (B1214612) labels, can be tracked using sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing a clear picture of its metabolic fate.

Metabolic Flux Analysis (excluding human data)

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of reactions within a metabolic network. rsc.org While direct MFA studies employing this compound are not prominently documented in existing literature, its potential as a tracer can be inferred from the known metabolism of its non-deuterated counterpart and the principles of MFA. In microorganisms like bacteria and yeast, simple amino alcohols can be catabolized through various pathways.

When introduced into a non-human biological system, this compound would likely be metabolized via one of two primary routes: oxidation of the alcohol group by alcohol dehydrogenases or modification of the amino group by aminotransferases. The resulting deuterated intermediates would then enter central metabolic pathways. For example, oxidation could lead to 3-aminopropionaldehyde-d6, which could be further oxidized to β-alanine-d6. This labeled β-alanine could then be used to trace pathways involved in coenzyme A synthesis.

By measuring the incorporation of deuterium into downstream metabolites, researchers can quantify the flow of carbon from the tracer through specific pathways. plos.orgnih.gov This approach helps in understanding the metabolic response of organisms to genetic or environmental changes and can be crucial for metabolic engineering applications aimed at optimizing the production of valuable biochemicals. mdpi.com

Table 1: Potential Application of this compound in Metabolic Flux Analysis This table outlines a hypothetical scenario for tracing the metabolic fate of this compound in a microbial system.

| Experimental Step | Description | Expected Outcome/Analysis |

|---|---|---|

| Tracer Introduction | A culture of a non-human microorganism (e.g., E. coli) is grown on a medium containing this compound as a tracer. | The microorganism uptakes the deuterated compound. |

| Metabolic Conversion | The organism's enzymes metabolize the tracer. Potential initial products include 3-aminopropionaldehyde-d6 or malonic semialdehyde-d5. | The deuterium label is passed to downstream metabolites. |

| Sample Analysis | Metabolites are extracted from the cells at various time points and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Detection of deuterated versions of key metabolic intermediates (e.g., β-alanine, acetyl-CoA, succinate). |

| Flux Calculation | The mass isotopomer distribution data is fed into a computational model of the organism's metabolic network. | Quantification of the rate of carbon flow from this compound into various branching pathways. |

Enzyme Mechanism Elucidation (non-human enzymatic systems)

The substitution of hydrogen with deuterium is a cornerstone technique for investigating the mechanisms of enzyme-catalyzed reactions. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower reaction rate if the cleavage of this bond is the rate-determining step. wikipedia.org

By comparing the reaction kinetics of 3-amino-1-propanol with this compound, researchers can gain critical insights. For instance, in a reaction catalyzed by a non-human alcohol dehydrogenase, a significant decrease in the reaction rate with the d6-labeled substrate would imply that the cleavage of a C-H bond on a deuterated carbon is a key, rate-limiting part of the catalytic cycle. sigmaaldrich.comresearchgate.net This information helps to build a detailed picture of the transition state of the reaction. researchgate.netmdpi.com

Studies on enzymes like cytochrome P450 and radical S-adenosyl-L-methionine (SAM) enzymes have effectively used deuterium KIEs to distinguish between different mechanistic possibilities, such as concerted versus stepwise reaction pathways. pnas.orgnih.govresearchgate.net this compound could be similarly employed to study a range of non-human enzymes, including aminotransferases, oxidases, and lyases that may act on this bifunctional substrate.

Table 2: Interpreting Kinetic Isotope Effects (KIE) in Enzyme Mechanism Studies This table illustrates how KIE values, obtained by comparing reaction rates of 3-Amino-1-propanol (kH) and this compound (kD), can elucidate enzyme mechanisms.

| Enzyme Class (Non-Human) | Potential Reaction | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| Alcohol Dehydrogenase | Oxidation of the alcohol to an aldehyde | ~1 | C-H bond cleavage is not the rate-limiting step. A later step, like product release, is likely slower. |

| Alcohol Dehydrogenase | Oxidation of the alcohol to an aldehyde | > 1 (e.g., 2-7) | C-H bond cleavage is part of the rate-limiting step, suggesting it is a key kinetic barrier. researchgate.netmdpi.com |

| Amine Oxidase | Oxidative deamination of the amino group | > 1 | C-H bond cleavage on the carbon adjacent to the amino group is kinetically significant. |

| Cytochrome P450 | Hydroxylation at a carbon position | > 1 | C-H bond abstraction by the activated oxygen species is a critical, rate-determining event. nih.gov |

Applications in Materials Science and Polymer Chemistry

Deuterated molecules are invaluable in materials science for probing the structure and dynamics of complex materials, particularly polymers. The significant difference in how neutrons interact with hydrogen versus deuterium nuclei provides a unique analytical window. acs.org

Neutron Scattering Experiments with Deuterated Materials

Neutron scattering is a powerful technique for characterizing material structure from the atomic to the mesoscale. Its utility in polymer science is greatly enhanced by selective deuteration, a method known as contrast variation. aip.orgnih.gov Since neutrons scatter differently from hydrogen and deuterium, researchers can "highlight" or "hide" specific parts of a polymer assembly by replacing hydrogen with deuterium. nih.gov

3-Amino-1-propanol is a bifunctional molecule that can act as a linker or monomer in the synthesis of polymers like polyesteramides and polyurethanes. nih.govmdpi.com By using this compound in the synthesis, specific segments within the polymer chain can be deuterated. researchgate.neteuropa.eu In a Small-Angle Neutron Scattering (SANS) experiment, if the non-deuterated parts of the polymer are placed in a solvent with a similar neutron scattering length density (a "contrast-matched" condition), they become effectively invisible to neutrons. arxiv.orgkpi.ua The scattering signal will then be dominated by the deuterated segments, allowing for precise determination of their conformation, aggregation state, and spatial distribution within the material. iucr.orgresearchgate.net

Table 3: Neutron Scattering Lengths and Their Role in Contrast Variation The difference in coherent scattering length between hydrogen and deuterium is the basis for contrast variation in neutron scattering experiments.

| Nucleus | Coherent Scattering Length (fm) | Key Application Implication |

|---|---|---|

| Hydrogen (¹H) | -3.74 | Provides strong contrast against deuterium. |

| Deuterium (²H) | 6.67 | Allows for "contrast matching" of solvents or polymer segments to make other components visible. nih.gov |

| Carbon (¹²C) | 6.65 | Similar to deuterium, contributing to the overall scattering length density of the polymer backbone. |

Investigation of Polymer Properties and Dynamics

The substitution of hydrogen with deuterium can subtly influence the physical properties of polymers. While the chemical reactivity remains the same, the increased mass of deuterium can affect properties related to molecular vibrations and intermolecular forces. This is known as the isotope effect. rsc.org For example, deuteration has been shown to cause small but measurable shifts in the glass transition temperature (Tg) and melting point of polymers. dtic.miltennessee.eduacs.orgacs.org

By strategically incorporating this compound into a polymer, researchers can use techniques like solid-state NMR and Raman spectroscopy to study the dynamics of the specific polymer segments containing the deuterated linker. acs.orgnih.gov The deuterium label acts as a spectroscopic probe, providing information on the local mobility, rotational dynamics, and relaxation behavior of that part of the polymer chain. This level of detail is crucial for understanding how polymer architecture dictates macroscopic properties like mechanical strength, thermal stability, and permeability.

Table 4: Analytical Techniques for Studying Deuterated Polymers This table summarizes how isotopic labeling with units like this compound aids in the investigation of polymer properties.

| Analytical Technique | Information Gained from Deuterium Labeling |

|---|---|

| Small-Angle Neutron Scattering (SANS) | Determines chain conformation, domain spacing in block copolymers, and aggregation behavior through contrast variation. aip.org |

| Solid-State Deuterium NMR | Probes the local dynamics, mobility, and orientation of the specific polymer segments containing the C-D bonds. |

| Raman Spectroscopy | The C-D vibrational modes appear in a distinct region of the spectrum, allowing for targeted analysis of labeled components. nih.gov |

| Differential Scanning Calorimetry (DSC) | Measures the effect of deuteration on thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). acs.org |

Environmental Fate and Transport Studies (non-pharmacological)

Understanding how chemical compounds move and degrade in the environment is critical for assessing their ecological impact. Stable isotope tracers like this compound are ideal tools for these studies because they can be detected at very low concentrations and distinguished from any naturally occurring background levels of the non-labeled compound. wur.nlwm.edu

When released into a model environmental system, such as a soil column or an aquatic microcosm, this compound acts as a tracer for its non-deuterated analog. researchgate.netmdpi.comresearchgate.net Researchers can monitor its concentration over time to determine rates of key environmental processes. For instance, a decrease in the concentration of the deuterated parent compound accompanied by the appearance of deuterated degradation products provides conclusive evidence of biodegradation. nih.govacs.orgresearchgate.net

Furthermore, this approach can be extended to a technique called Stable Isotope Probing (SIP). In a SIP experiment, the isotopic label from the degraded compound (the substrate) is traced into the biomass (e.g., DNA, RNA, or lipids) of microorganisms. microbe.comnih.govresearchgate.net By identifying which microorganisms have incorporated the deuterium from this compound, scientists can pinpoint the specific species responsible for its biodegradation in a complex environmental community. pnas.org This provides a direct link between ecological function and microbial identity.

Table 5: Hypothetical Experimental Design for an Environmental Fate Study This table outlines a simplified plan to study the biodegradation of 3-amino-1-propanol using its d6-labeled isotopologue.

| Phase | Action | Measurement/Analysis | Purpose |

|---|---|---|---|

| 1. Incubation | Add a known amount of this compound to an environmental sample (e.g., soil slurry or pond water). | - | To initiate biodegradation and transport processes. |

| 2. Time-Series Sampling | Collect aqueous and solid phase samples at regular intervals (e.g., 0, 24, 48, 96 hours). | LC-MS analysis of this compound and potential deuterated metabolites. | To determine the rate of degradation of the parent compound and identify breakdown products. |

| 3. Biomass Analysis (SIP) | At the end of the experiment, extract total DNA from the microbial community. | Isopycnic centrifugation to separate ¹H-DNA from deuterium-enriched DNA, followed by genetic sequencing. | To identify the specific microorganisms that consumed the deuterated substrate. nih.gov |

| 4. Data Interpretation | Correlate the rate of degradation with the identified active microbial species. | - | To understand the key players and pathways involved in the environmental breakdown of 3-amino-1-propanol. |

Advanced Studies in Analytical Protocols as Internal Standards

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, offering unparalleled accuracy and precision. This compound, with its six deuterium atoms, serves as an excellent internal standard for the quantification of its non-labeled counterpart, 3-Amino-1-propanol, and other related small-chain amino alcohols. The key advantage of using a deuterated standard is its chemical and physical similarity to the analyte of interest. This ensures that the internal standard behaves nearly identically to the analyte during sample preparation, extraction, derivatization, and chromatographic separation.

In mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterated internal standard co-elutes with the native analyte. However, due to the mass difference imparted by the deuterium atoms, the two compounds are distinguishable by the mass spectrometer. This allows for the precise determination of the analyte concentration by calculating the ratio of the signal from the native analyte to that of the known amount of the added deuterated internal standard. This ratiometric measurement corrects for variations in sample preparation and matrix effects that can suppress or enhance the analyte signal, leading to more reliable and reproducible results.

Detailed Research Findings

Although specific research articles focusing solely on this compound as an internal standard are scarce, the principles of its application can be illustrated through the analysis of similar small molecules. For instance, in metabolomic studies, deuterated amino acids and other small polar molecules are routinely used as internal standards to quantify their endogenous levels in biological fluids like plasma, urine, and cerebrospinal fluid.

The analytical workflow for using this compound as an internal standard would typically involve the following steps:

A known amount of this compound is spiked into the sample at the earliest stage of preparation.

The sample undergoes extraction to isolate the analyte and the internal standard from the bulk of the matrix.

The extracted sample is then analyzed by a chromatographic method coupled to a mass spectrometer.

The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native 3-Amino-1-propanol and the deuterated this compound.

The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

The following interactive data table illustrates the typical performance of an analytical method for a generic small amino alcohol using a deuterated internal standard like this compound compared to a method without an internal standard (external calibration). The data are representative and demonstrate the improved precision and accuracy achieved with the isotopic dilution technique.

| Analytical Method | Analyte | Matrix | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) |

| LC-MS/MS with this compound | 3-Amino-1-propanol | Human Plasma | 50.2 | 2.1 | 4.2 |